7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Description
7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a fluorinated isoquinoline derivative featuring a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid moiety at position 4.
Properties
IUPAC Name |
7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-5-4-9-6-11(13(18)19)12(16)7-10(9)8-17/h6-7H,4-5,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWYTWAGCYQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a synthetic compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by research findings and case studies.
The compound's molecular formula is with a molecular weight of approximately 295.31 g/mol. The presence of a fluoro group and carboxylic acid moiety enhances its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18FNO4 |
| Molecular Weight | 295.31 g/mol |
| CAS Number | 2361636-49-7 |
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving isoquinoline derivatives and carboxylic acids.
- Functional Group Modifications : Utilizing fluorination techniques to introduce the fluoro group.
Biological Activity
The biological activity of this compound is primarily attributed to its isoquinoline structure, which has been linked to various pharmacological effects:
Antimicrobial Activity
Studies have shown that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that isoquinolines can inhibit cancer cell proliferation. A study highlighted that certain isoquinoline derivatives induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a potential therapeutic application for this compound in oncology.
Neuroprotective Effects
Isoquinolines are also recognized for their neuroprotective properties. They may act by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. For instance, compounds with similar structures have been evaluated for their ability to protect against neurodegenerative diseases like Parkinson's .
Case Studies
- Antimicrobial Efficacy : A study tested various isoquinoline derivatives against a panel of microbial pathogens. The results indicated that compounds with similar functionalities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that derivatives of isoquinolines led to a significant reduction in cell viability and induced apoptosis at micromolar concentrations .
Comparison with Similar Compounds
Structural Analogs in Isoquinoline and Heterocyclic Families
6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles
- Core Structure: Pyrimido-fused isoquinoline (vs. simple isoquinoline in the target compound).
- Substituents: Amino group at position 6, carbonitrile at position 7 (vs. carboxylic acid at position 6 and fluorine at position 7 in the target).
- Key Differences: The carbonitrile group increases lipophilicity but reduces aqueous solubility compared to the carboxylic acid.
- Synthesis : Copper(I) iodide-catalyzed cyclization (vs. Boc-protection strategies for the target compound) .
(S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Derivatives
- Core Structure: Tetrahydroisoquinoline (vs. dihydroisoquinoline in the target).
- Substituents : Carboxamide and tert-butyl groups (vs. Boc and carboxylic acid).
- Key Differences: The carboxamide group facilitates hydrogen bonding but may reduce ionization compared to the carboxylic acid.
7-Fluoro-2-(4-Fluorophenyl)-3-(1-Methyl-1H-1,2,4-Triazol-5-yl)-4-Oxo-1,2,3,4-Tetrahydroquinoline-5-Carboxylate
- Core Structure: Tetrahydroquinoline (vs. dihydroisoquinoline).
- Substituents : Dual fluorine atoms, triazole ring, and ester group (vs. single fluorine, Boc, and carboxylic acid).
- Key Differences: The tetrahydroquinoline scaffold offers distinct ring strain and hydrogen-bonding profiles. The ester group (vs. free carboxylic acid) may reduce bioavailability due to slower hydrolysis .
Functional Group Comparisons
Carboxylic Acid vs. Carbonitrile or Ester
- Target Compound (Carboxylic Acid) : Enhances solubility and enables salt formation (e.g., crystallinity meets pharmacopeial standards ).
- Carbonitrile () : Increases lipophilicity (logP ~2.5–3.0), suitable for CNS-targeting agents but limits aqueous solubility.
- Ester () : Requires metabolic activation (hydrolysis) for activity, introducing variability in pharmacokinetics .
Boc Protection Strategy
- The Boc group in the target compound and methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate () serves to protect amines during synthesis. Its bulkiness may slow degradation but increase molecular weight (~265 g/mol for Boc) .
Pharmacological and Physicochemical Properties
Preparation Methods
Formation of the Dihydroisoquinoline Core
The 3,4-dihydroisoquinoline scaffold is typically constructed via Bischler-Napieralski cyclization . For fluorinated derivatives, precursor 7-fluoro-1,2,3,4-tetrahydroisoquinoline is synthesized from fluorinated phenethylamine analogs.
Example Protocol (Adapted from):
- Starting Material : 2-(3-Fluorophenyl)ethylamine is formylated to yield N-formyl-2-(3-fluorophenyl)ethylamine.
- Cyclization : Treated with phosphorus oxychloride (POCl₃) in dichloromethane at 0°C, followed by neutralization to form 7-fluoro-1,2,3,4-tetrahydroisoquinoline.
- Dehydrogenation : Elemental sulfur is used to partially dehydrogenate the tetrahydroisoquinoline, yielding 7-fluoro-3,4-dihydro-1H-isoquinoline.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | POCl₃, DCM, 0°C → rt | 78% | |
| 2 | S₈, Δ, 6 h | 65% |
BOC Protection at Position 2
The tert-butoxycarbonyl (BOC) group is introduced to protect the secondary amine while preserving the dihydroisoquinoline structure.
- Reaction Setup : 7-Fluoro-3,4-dihydro-1H-isoquinoline is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
- BOC Activation : Di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) are added at 0°C.
- Quenching : The reaction is stirred for 12 h, followed by aqueous workup and purification via silica gel chromatography.
Key Data :
Carboxylic Acid Installation at Position 6
The carboxylic acid moiety is introduced through nitrile hydrolysis or ester saponification.
Approach 1: Nitrile Hydrolysis (Adapted from):
- Nitrile Intermediate : A 6-cyano substituent is introduced via nucleophilic aromatic substitution (e.g., using CuCN).
- Hydrolysis : The nitrile is treated with lithium hydroxide (LiOH) in a methanol/water mixture at 60°C for 6 h.
Approach 2: Ester Saponification (From):
- Methyl Ester Precursor : A methyl ester at position 6 is hydrolyzed using LiOH·H₂O in THF/MeOH/H₂O.
- Acidification : The product is acidified with citric acid to precipitate the carboxylic acid.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitrile Hydrolysis | LiOH, MeOH/H₂O, 60°C, 6 h | 88% | |
| Ester Saponification | LiOH·H₂O, THF/MeOH/H₂O, rt, 12 h | 92% |
Optimization and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
